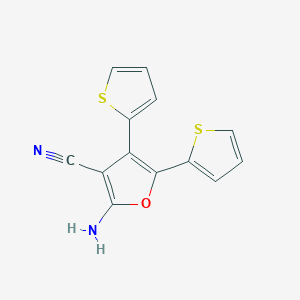

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile

Vue d'ensemble

Description

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile is a heterocyclic compound with the molecular formula C13H8N2OS2. It is characterized by the presence of thiophene and furan rings, which are known for their significant roles in various chemical and biological applications .

Mécanisme D'action

Mode of Action

The mode of action of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile is currently unknown due to the lack of research in this area . It’s known that the compound has been studied for its electronic transport properties .

Biochemical Pathways

Thiophene derivatives, in general, have been shown to exhibit a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .

Analyse Biochimique

Biochemical Properties

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through non-covalent binding, which can modulate the activity of these enzymes and influence cellular redox states .

Cellular Effects

The effects of this compound on various cell types have been studied extensively. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It can modulate the expression of genes related to these pathways, leading to changes in cellular metabolism and function. For instance, in cancer cells, this compound has been found to induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby altering cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and oxygen. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation and elimination from the body. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins. Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments, ensuring its proper function within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile typically involves the reaction of 3-oxopropanenitriles with alkenes mediated by manganese (III) acetate using DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) . This method allows for the formation of the furan ring with thiophene substituents.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The thiophene and furan rings can participate in substitution reactions, leading to the formation of new compounds with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include DDQ and manganese (III) acetate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenating agents and other electrophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2,5-di(thiophen-2-yl)furan-3-carbonitriles .

Applications De Recherche Scientifique

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential in biological assays and studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Di(thiophen-2-yl)furan-3-carbonitrile: Similar in structure but with different substitution patterns.

Thiophene derivatives: Compounds like suprofen and articaine, which have therapeutic applications.

Uniqueness

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile is unique due to its specific combination of thiophene and furan rings, which confer distinct chemical and biological properties.

Activité Biologique

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile (CAS No. 75861-31-3) is a heterocyclic compound characterized by its unique structure that includes thiophene and furan rings. Its potential biological activities have garnered interest in various fields, including medicinal chemistry, pharmacology, and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and therapeutic applications.

The molecular formula of this compound is C13H8N2OS2. The presence of thiophene and furan rings contributes to its chemical reactivity and biological properties. The compound can undergo various reactions such as oxidation and reduction, leading to the formation of derivatives that may exhibit different biological activities.

The precise mechanism of action of this compound remains largely unexplored. However, it is known to interact with several biochemical pathways:

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in oxidative stress responses, including superoxide dismutase and catalase. These interactions can modulate enzyme activity through non-covalent binding.

- Gene Expression Modulation : It influences cellular signaling pathways related to apoptosis and cell proliferation by modulating the expression of pro-apoptotic and anti-apoptotic genes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

- In Vitro Studies : The compound was evaluated for its efficacy against various bacterial strains. MIC values indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Synergistic Effects : It demonstrated synergistic properties when combined with standard antibiotics like Ciprofloxacin, enhancing their effectiveness against resistant strains .

Antitumor Activity

The compound has also been investigated for its antitumor properties:

- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed dose-dependent inhibition of cell growth. The compound exhibited significant cytotoxicity compared to doxorubicin, a commonly used chemotherapeutic agent .

- Mechanistic Insights : The antitumor effect is thought to be mediated through induction of apoptosis and inhibition of cell cycle progression .

Case Studies

A notable case study involved the evaluation of this compound derivatives against Mycobacterium tuberculosis. The study utilized molecular docking and in vitro assays to assess the potential of these compounds as lead molecules for tuberculosis treatment. Results indicated promising activity with specific derivatives showing MIC values in the low micromolar range .

Research Findings Summary

Propriétés

IUPAC Name |

2-amino-4,5-dithiophen-2-ylfuran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2OS2/c14-7-8-11(9-3-1-5-17-9)12(16-13(8)15)10-4-2-6-18-10/h1-6H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIDBDVBRGDPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(OC(=C2C#N)N)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368436 | |

| Record name | 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75861-31-3 | |

| Record name | 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.